3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine is a chemical compound with the molecular formula and a molecular weight of approximately 226.58 g/mol. It is classified as a pyridazine derivative, which is a category of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The compound is identified by its CAS number 1346691-34-6 and has been studied for its pharmacological properties, particularly in relation to metabolic diseases.
The synthesis of 3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine can be achieved through various methods, typically involving halogenation and etherification reactions. One common approach includes:
The reaction conditions often require careful control of temperature and pressure to optimize yield and purity .
The molecular structure of 3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine features a pyridazine ring substituted at the 3-position with a chlorine atom and at the 5-position with a trifluoropropoxy group.
The compound's structure can be represented as follows:
This structural arrangement contributes to its unique chemical properties and potential biological activities .
The reactivity of 3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine can be explored through various chemical reactions:
These reactions are significant for developing analogs with enhanced biological activity or altered pharmacokinetic profiles .
The mechanism of action for 3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine primarily relates to its role in modulating metabolic pathways. It has been studied for its potential effects on lipid metabolism and glucose regulation. The compound may act as an inhibitor or modulator of specific enzymes involved in these pathways.
Relevant data indicates that these properties are crucial for its application in pharmaceutical formulations .
The primary applications of 3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine lie in medicinal chemistry and drug development:
Its unique structural features make it a candidate for further research aimed at developing new treatments for metabolic diseases .
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5